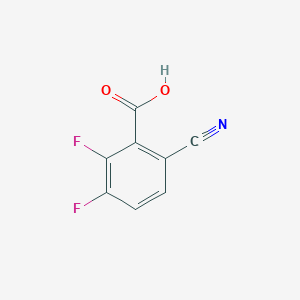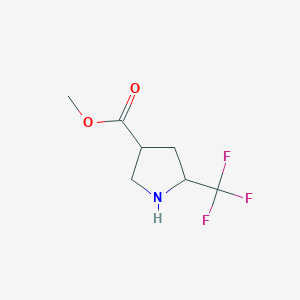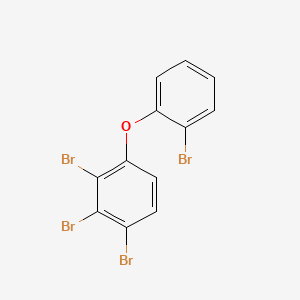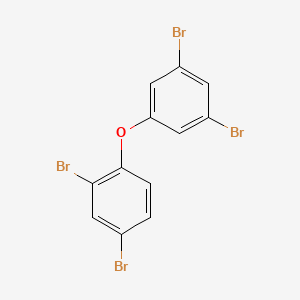
2,3',4,5'-四溴二苯醚
描述
“2,3’,4,5’-Tetrabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O . It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da . PBDEs are a new class of global, persistent, and toxic contaminants .
Molecular Structure Analysis
The molecular structure of “2,3’,4,5’-Tetrabromodiphenyl ether” consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .
科学研究应用
代谢途径及代谢产物的鉴定
对 2,2',4,4'-四溴二苯醚 (BDE-47) 的研究重点关注了解其在各种生物体中的代谢途径。例如,研究已经在大鼠中鉴定了 BDE-47 的多种羟基化代谢物,揭示了复杂的代谢过程。已鉴定的羟基化代谢物包括 4-羟基-2,2',3,4'-四溴二苯醚和 4'-羟基-2,2',4,5'-四溴二苯醚等。这些发现对于了解 BDE-47 在生物系统中如何被处理以及潜在毒性代谢物的形成至关重要 (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006)。
动物模型中的氧化代谢
BDE-47 的氧化代谢已在不同的动物模型中得到广泛研究。涉及猫和鸡肝微粒体的研究表明形成了几种羟基化代谢物,突出了 BDE-47 代谢中的物种特异性差异。这些研究提供了对 BDE-47 在各种生物体中的代谢归趋的见解,并对了解其环境持久性和潜在健康风险具有影响 (Zheng 等人,2015 年), (Zheng 等人,2016 年)。
环境修复技术
多项研究探索了从环境中降解和修复 BDE-47 的方法。球磨铝颗粒与维生素 B12 的协同效应等技术已被研究其降解 BDE-47 的潜力。这些研究对于开发有效的方法来减轻这种持久性有机污染物的环境影响具有重要意义 (Yang 等人,2018 年)。
小鼠中的分布和排泄
研究还集中在小鼠中 BDE-47 及其代谢物的分布和排泄上。研究对 BDE-47 及其羟基化代谢物在不同排泄物和血液中的含量进行了量化,提供了有关其生物积累和潜在健康影响的宝贵信息 (Xu 等人,2019 年)。
比较代谢研究
已经进行了比较研究以了解 BDE-47 及其相关化合物在大鼠等各种生物体中的代谢差异。这些研究对于了解 BDE-47 多样化的代谢途径以及评估与其接触相关的风险至关重要 (Erratico, Moffatt, & Bandiera, 2011)。
构象和分子研究
已经进行了分子轨道研究以了解 BDE-47 的构象性质。这项研究对于评估与 BDE-47 相关的环境归趋和风险至关重要,因为它提供了对该化合物的分子结构和行为的见解 (Hu 等人,2005 年)。
作用机制
Target of Action
2,3’,4,5’-Tetrabromodiphenyl ether primarily targets the intracellular miRNA profile and small extracellular vesicles (sEVs) in macrophages . It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Mode of Action
The compound interacts with its targets by modulating the intracellular miRNA profile and the biogenesis, cargo content, and activity of human M (LPS) macrophage cell-derived sEVs . It can induce some epigenetic effects in M (LPS) THP-1 cells . In addition to the cell-intrinsic modulation of intracellular miRNAs, it also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
The affected pathways include those regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . The compound can overload specific immune-related miRNAs in derived sEVs . It can also transform via hydroxylation, based on the detection of four mono-hydroxylated PBDEs and two bromophenols .
Result of Action
The molecular and cellular effects of 2,3’,4,5’-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4,5’-Tetrabromodiphenyl ether. For example, it is one of the ubiquitous organic pollutants in mangrove sediments . Its effects on mangrove plants have been studied, revealing that it can influence photosynthesis at environmental levels . Furthermore, it has been found to be more tolerant to biodegradation by fungi in the presence of Cd2+ .
生化分析
Biochemical Properties
2,3’,4,5’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These interactions can result in oxidative stress and disruption of normal cellular functions. Additionally, 2,3’,4,5’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, affecting hormone homeostasis and potentially leading to endocrine disruption .
Cellular Effects
The effects of 2,3’,4,5’-Tetrabromodiphenyl ether on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3’,4,5’-Tetrabromodiphenyl ether can lead to altered expression of genes involved in oxidative stress response, apoptosis, and inflammation. This compound can also disrupt mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 2,3’,4,5’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. Additionally, it can activate nuclear receptors such as the aryl hydrocarbon receptor (AhR) and peroxisome proliferator-activated receptor (PPAR), leading to changes in gene expression. These interactions can result in altered cellular functions and contribute to the toxic effects observed with 2,3’,4,5’-Tetrabromodiphenyl ether exposure .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,3’,4,5’-Tetrabromodiphenyl ether in laboratory settings have been studied extensively. Over time, this compound can undergo debromination, leading to the formation of lower-brominated diphenyl ethers. These degradation products can have different toxicological profiles compared to the parent compound. Long-term exposure to 2,3’,4,5’-Tetrabromodiphenyl ether has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,3’,4,5’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of 2,3’,4,5’-Tetrabromodiphenyl ether have been associated with increased oxidative stress, apoptosis, and disruption of reproductive function in animal models. These effects highlight the importance of understanding the dose-response relationship for this compound .
Metabolic Pathways
2,3’,4,5’-Tetrabromodiphenyl ether is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can metabolize the compound into hydroxylated and debrominated metabolites, which can further interact with other biomolecules. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of cofactors .
Transport and Distribution
The transport and distribution of 2,3’,4,5’-Tetrabromodiphenyl ether within cells and tissues are critical for understanding its toxicological effects. This compound can be transported across cell membranes by specific transporters and can bind to various proteins, affecting its localization and accumulation. Studies have shown that 2,3’,4,5’-Tetrabromodiphenyl ether can accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of 2,3’,4,5’-Tetrabromodiphenyl ether can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can be directed by targeting signals or post-translational modifications. The presence of 2,3’,4,5’-Tetrabromodiphenyl ether in specific organelles can lead to localized disruptions in cellular function, such as mitochondrial dysfunction and endoplasmic reticulum stress .
属性
IUPAC Name |
1,3-dibromo-5-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWGRLCUOLLWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879889 | |
| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-38-2 | |
| Record name | 2,3',4,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X851UVA7AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 2,3',4,5'-tetrabromodiphenyl ether in the environment?
A: Research indicates that 2,3',4,5'-tetrabromodiphenyl ether, often detected in its methoxylated form (2'-MeO-BDE68), is primarily found in the marine environment. Aquatic plants, particularly certain species of algae like Sargassum and Padina, have been identified as significant producers of this compound. [] These plants can accumulate high concentrations of 2'-MeO-BDE68, which can then biomagnify up the food chain, appearing in higher trophic level organisms like tiger sharks. [] While 2,3',4,5'-tetrabromodiphenyl ether itself has been less studied, its hydroxylated form (2'-HO-BDE-68) can degrade into various byproducts, including potentially harmful substances like dibromophenols and tribromodibenzo-p-dioxin, through both direct and indirect photodegradation processes. [] This highlights the potential for this compound and its derivatives to cycle through the environment and impact various organisms.
Q2: Are there analytical challenges in distinguishing naturally occurring 2,3',4,5'-tetrabromodiphenyl ether derivatives from their synthetic counterparts?
A: Yes, distinguishing naturally produced 2,3',4,5'-tetrabromodiphenyl ether derivatives, like hydroxylated PBDEs (OH-PBDEs), from their synthetic counterparts, which are often used as flame retardants, poses a challenge in environmental analysis. This is because OH-PBDEs exist both as natural products and as metabolites of anthropogenic PBDEs. [] Therefore, detecting OH-PBDEs alone does not differentiate between natural and anthropogenic sources. To address this, researchers often analyze the relative abundance of different PBDE congeners and their metabolites, along with other natural brominated compounds, to get a clearer picture of the origin. Additionally, using high-resolution mass spectrometry (HRMS) can provide more precise molecular weight information, allowing for better differentiation between compounds with similar structures but originating from different sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)
![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)
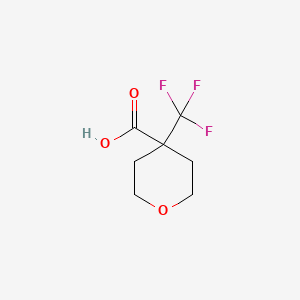


![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)
